Moth Cytochrome C (MCC) Fragment

Overview

Description

Moth Cytochrome C (MCC) Fragment is a small peptide derived from the cytochrome c protein of the African armyworm moth. It has been extensively studied for its potential use in scientific research applications due to its unique biochemical and physiological properties.

Scientific Research Applications

T Lymphocyte Response and Antigenic Potency

Moth Cytochrome C (MCC) has been instrumental in understanding the structural requirements for antigenic potency in T lymphocytes. Research by Schwartz et al. (1985) explored this using synthetic peptide analogs of the MCC, highlighting the significance of specific amino acids and secondary structures in stimulating T cell responses (Schwartz et al., 1985).

Antibody Recognition and B-lymphocytes

Kilgannon and colleagues (1986) studied antibodies generated against MCC fragments, emphasizing the role of certain residues in the C-terminal region, which are crucial for both B-lymphocyte and T-lymphocyte recognition (Kilgannon et al., 1986).

Evolutionary Studies in Insects

Simmons and Weller (2001) utilized Cytochrome b, closely related to MCC, to study molecular phylogenetic relationships within certain moth tribes, providing insights into the evolutionary patterns of these insects (Simmons & Weller, 2001).

Immunogenicity in Mice

Heber-Katz et al. (1983) demonstrated the immunogenicity of MCC fragments in mice, revealing differences in T cell responses to various cytochrome c fragments from different species (Heber-Katz et al., 1983).

Structural and Functional Homology

Chan and Margoliash (1966) analyzed the primary structure of cytochrome c from moth flight muscles, noting its functional and structural homology to mammalian cytochromes c, which is important for understanding mitochondrial biogenesis and function in different species (Chan & Margoliash, 1966).

Conformational Analysis for T Cell Activation

Pincus et al. (1983) investigated the relationship between the conformation of MCC peptides and their stimulatory activity in T-lymphocyte proliferation, providing insights into how peptide structure affects immune responses (Pincus et al., 1983).

DNA Barcoding in Species Identification

Kaila and Ståhls (2006) employed MCC gene fragments for DNA barcoding, demonstrating its potential in differentiating closely related moth species, which is vital for taxonomical studies and biodiversity conservation (Kaila & Ståhls, 2006).

properties

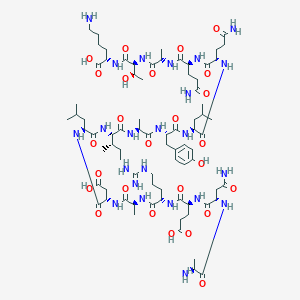

IUPAC Name |

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H129N23O26/c1-12-37(6)60(100-74(123)51(31-36(4)5)99-73(122)54(34-59(109)110)97-63(112)39(8)87-66(115)45(17-15-29-86-78(84)85)90-69(118)48(24-27-58(107)108)93-72(121)53(33-57(83)106)95-62(111)38(7)80)75(124)89-40(9)64(113)96-52(32-43-18-20-44(103)21-19-43)71(120)98-50(30-35(2)3)70(119)92-47(23-26-56(82)105)68(117)91-46(22-25-55(81)104)67(116)88-41(10)65(114)101-61(42(11)102)76(125)94-49(77(126)127)16-13-14-28-79/h18-21,35-42,45-54,60-61,102-103H,12-17,22-34,79-80H2,1-11H3,(H2,81,104)(H2,82,105)(H2,83,106)(H,87,115)(H,88,116)(H,89,124)(H,90,118)(H,91,117)(H,92,119)(H,93,121)(H,94,125)(H,95,111)(H,96,113)(H,97,112)(H,98,120)(H,99,122)(H,100,123)(H,101,114)(H,107,108)(H,109,110)(H,126,127)(H4,84,85,86)/t37-,38-,39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPSMBWQXHAVSO-KIYSKUROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H129N23O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1805.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131698022 | |

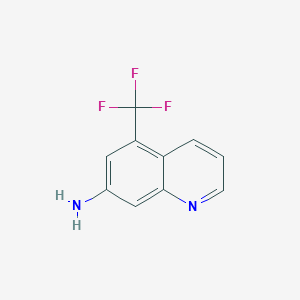

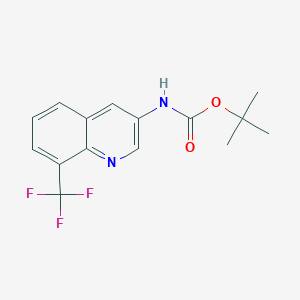

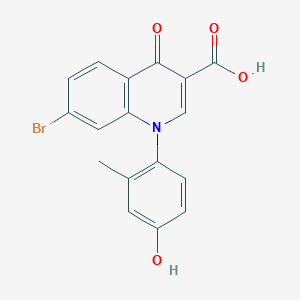

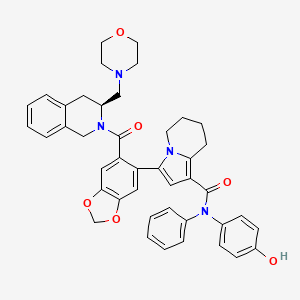

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

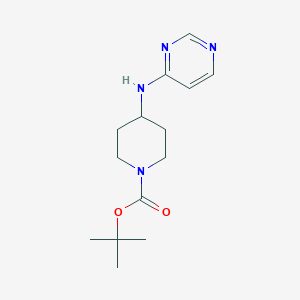

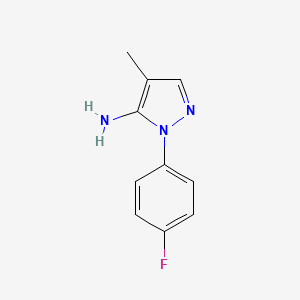

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)

![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)